Hex-2-enyl butyrate

Description

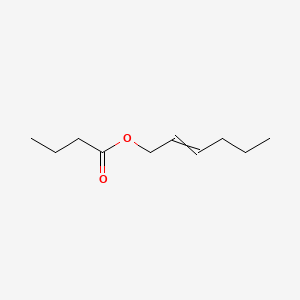

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

hex-2-enyl butanoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h6-7H,3-5,8-9H2,1-2H3 |

InChI Key |

PCGACKLJNBBQGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCOC(=O)CCC |

Origin of Product |

United States |

Stereoisomeric Forms and Their Differential Research Significance

(E)-Hex-2-enyl Butyrate (B1204436): Research Perspectives

(E)-Hex-2-enyl butyrate, also referred to as trans-2-hexenyl butyrate, is a colorless liquid known for its characteristic fruity and green aroma. nih.govdeascal.com Research has extensively focused on its organoleptic properties, which are of significant interest to the flavor and fragrance industries. fragranceu.comthegoodscentscompany.com

Key Research Findings:

Flavor and Fragrance: It is recognized for its green, ripe, fruity aroma with notes of apple and banana, and a fatty nuance. thegoodscentscompany.com Its taste is described as green, oily, and fruity. thegoodscentscompany.com These attributes have led to its use as a flavoring agent in various food products and as a fragrance component in cosmetics. deascal.comthegoodscentscompany.com

Industrial Applications: Beyond its sensory properties, it is used as a perfuming agent in a variety of personal care products. deascal.com The esterification of hexenol and butyric acid is the primary method for its synthesis. deascal.com

Chemical Properties: Research has established its physical and chemical parameters, which are crucial for its application and for regulatory purposes. nih.gov

Interactive Data Table: Physical and Chemical Properties of (E)-Hex-2-enyl Butyrate

| Property | Value | Source |

| Molecular Formula | C10H18O2 | fragranceu.com |

| Molecular Weight | 170.25 g/mol | fragranceu.com |

| Appearance | Colorless clear liquid | nih.govthegoodscentscompany.com |

| Specific Gravity | 0.87800 to 0.88800 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.42800 to 1.43500 @ 20.00 °C | thegoodscentscompany.com |

| Flash Point | 162.00 °F (72.22 °C) | thegoodscentscompany.com |

| Solubility | Soluble in fats; Insoluble in water | nih.gov |

(Z)-Hex-2-enyl Butyrate: Research Perspectives

(Z)-Hex-2-enyl butyrate, or cis-2-hexenyl butyrate, is another stereoisomer of hex-2-enyl butyrate. nist.gov Research into this isomer often involves its role in plant biology and insect communication.

Key Research Findings:

Plant Volatiles: (Z)-Hex-2-enyl butyrate has been identified as a volatile organic compound (VOC) emitted by plants. For instance, it is one of the VOCs present in Nonpareil almonds (Prunus dulcis) for a significant portion of the growing season. usda.gov

Insect Interactions: Studies have investigated the electrophysiological responses of insects to this compound. In research on the navel orangeworm (Amyelois transitella), a major pest of almonds, (Z)-hex-3-enyl butyrate (a related isomer) was shown to elicit electroantennographic signals from the moths, suggesting a role in insect sensing and behavior. usda.gov While direct research on the (Z)-2-enyl isomer's specific role is less documented in the provided results, the study of related (Z)-isomers highlights a significant research avenue.

Comparative Studies of Stereoisomers in Research Contexts

Comparative studies of the (E) and (Z) stereoisomers of hexenyl esters are crucial for understanding how their structural differences translate into functional differences, particularly in biological systems.

Key Research Findings:

Isomer Conversion in Plants: Research on Nicotiana attenuata has shown that herbivore oral secretions can induce a shift in the plant's volatile emissions, specifically the conversion of (Z)-isomers to the more stable (E)-isomers. uva.nl This isomerization is a significant finding in the study of plant defense mechanisms. uva.nl

Differential Effects in Insect Behavior: In studies of the lygus bug (Lygus hesperus), different stereoisomers of hexenyl acetate (B1210297), a related compound, elicited varied responses. For example, (E)-2-hexenyl acetate was found to have a stronger synergistic effect with the sex pheromone in attracting females than (Z)-3-hexenyl acetate. ebi.ac.uk This demonstrates that the specific stereoisomeric form of a compound is critical in insect communication.

Regulatory Considerations: Regulatory bodies like the European Food Safety Authority (EFSA) have highlighted the importance of specifying the stereoisomeric composition of flavoring substances, including hex-2-enyl butyrate, for safety assessments. nih.gov This underscores the need for clear differentiation between the (E) and (Z) forms in commercial and research applications.

Biosynthetic and Biogenetic Pathways

Regulation of Biogenesis in Biological Systems

The biosynthesis of hex-2-enyl butyrate (B1204436), a member of the green leaf volatiles (GLVs) family, is not a static process. It is dynamically regulated by a complex interplay of external environmental cues and internal signaling pathways. This regulation allows plants to produce this and related compounds precisely when and where they are needed, often as a rapid response to stress.

Environmental and Stress-Induced Modulation of Production

The production of GLVs, including hex-2-enyl butyrate, is a hallmark of a plant's response to various environmental and stress factors. Physical damage is a primary trigger for the release of these compounds, which are responsible for the characteristic "green" smell of a freshly mown lawn. mdpi.com However, a growing body of evidence shows that numerous abiotic stressors also induce the synthesis and emission of these volatiles, often as a protective measure. researchgate.netpreprints.org

Mechanical Damage and Herbivory: The most immediate and potent trigger for GLV production is physical damage to plant tissues. mdpi.comnih.gov This damage, whether from mowing, insect feeding, or other mechanical forces, disrupts cell membranes, allowing enzymes in the lipoxygenase (LOX) pathway to access their fatty acid substrates, initiating a rapid cascade that produces C6 volatiles. For instance, in Nicotiana attenuata, the application of oral secretions from the herbivore M. sexta to mechanical wounds elicits the production of various GLVs, including hex-2-enyl butyrate. uva.nl Similarly, cotton seedlings heavily damaged by caterpillars show increased levels of (Z)-3-hexenyl butyrate derivatives. mdpi.com This response serves as a direct defense and a signal to other parts of the plant and to neighboring plants. mdpi.com

Abiotic Stresses: Plants also ramp up GLV production in response to a range of abiotic stresses, which can cause cellular damage similar to mechanical wounding. mdpi.comresearchgate.net

Temperature Stress: Both heat and cold stress are known to induce GLV emissions. nih.govmdpi.com Studies have detected significant quantities of GLVs in the air surrounding rainforest canopies, with a clear correlation between the amount of these volatiles and stresses like heat and drought. preprints.org Frost-damaged meadows also show increased levels of GLVs. preprints.org This production under temperature extremes suggests that membrane damage or disturbances activate the biosynthetic enzymes. mdpi.com

Water Availability: Drought is another significant factor influencing GLV production. preprints.org In a study on Heracleum persicum, the content of hexyl butyrate was negatively correlated with the mean annual precipitation, suggesting that plants in drier regions produce more of this compound. nih.gov Exogenous application of (Z)-3-hexenyl butyrate has been shown to alleviate water stress in tomato plants, indicating a functional role for this compound in drought tolerance. oup.comresearchgate.net

Other Factors: Light and salinity are also recognized as abiotic stresses that can trigger GLV production. mdpi.comresearchgate.net Furthermore, a study on Heracleum persicum found a positive correlation between habitat elevation and the content of hexyl butyrate, suggesting that the harsher environmental conditions at higher altitudes promote its synthesis. nih.gov The production of essential oils, including hexyl butyrate, appears to be a protective mechanism against changing and stressful environmental constraints. nih.gov Excessive production of reactive oxygen species (ROS) under such environmental stresses can disturb the cell's redox equilibrium, affecting metabolic activities and triggering defense responses, including the synthesis of volatile compounds. frontiersin.orgnih.gov

Table 1: Environmental and Stress Factors Modulating Green Leaf Volatile (GLV) Production

| Stressor | Effect on GLV / Hex-2-enyl butyrate Production | Associated Findings | References |

|---|---|---|---|

| Mechanical Damage / Herbivory | Strongly Induces | Rapid release upon tissue damage; a primary trigger for the entire GLV pathway. | mdpi.comnih.govuva.nl |

| Heat Stress | Induces | Correlated with GLV release in tobacco and rainforest canopies. | mdpi.compreprints.org |

| Cold Stress | Induces | Observed in frost-damaged meadows; GLVs can prime plants against cold damage. | preprints.orgnih.govmdpi.com |

| Drought | Induces | Hexyl butyrate content is negatively correlated with precipitation. (Z)-3-hexenyl butyrate can improve drought tolerance. | preprints.orgnih.govoup.com |

| High Altitude | Induces | Positively correlated with hexyl butyrate content, likely due to combined stressors. | nih.gov |

| Salinity | Induces | Recognized as a stressor that can increase GLV production. | mdpi.comresearchgate.net |

Hormonal and Signaling Molecule Influences on Biosynthesis

The biosynthesis of hex-2-enyl butyrate is tightly regulated by a network of phytohormones and signaling molecules that mediate plant growth, development, and defense. frontiersin.org The fatty acid derivative pathway, which produces GLVs, is influenced by several key signaling cascades. nih.gov

Jasmonates (JA): Jasmonic acid and its derivatives are central to the regulation of plant defenses against insect herbivores and certain pathogens. usp.br The signaling pathway related to JA is strongly implicated in the production of herbivore-induced volatiles. oup.com In lima beans, for example, treatment with jasmonic acid induced a volatile profile qualitatively and quantitatively similar to that caused by caterpillar damage, including the C6 ester (Z)-3-hexenyl acetate (B1210297). oup.com This suggests that herbivory triggers the JA pathway, which in turn activates the transcription of genes necessary for GLV biosynthesis. frontiersin.org Furthermore, GLVs like (Z)-3-hexenyl acetate can prime for enhanced JA production upon subsequent attack, creating a positive feedback loop. oup.com

Salicylates (SA): Salicylic acid is another crucial defense hormone, primarily associated with responses to biotrophic pathogens. oup.com There is evidence of crosstalk between the SA and JA signaling pathways in regulating volatile production. In lima beans, infestation by spider mites, which differs from caterpillar feeding, involves both JA- and SA-related pathways to produce a specific blend of volatiles. oup.com Applying methyl salicylate (B1505791) (MeSA) can also influence the production of other volatiles; in poplar trees, MeSA treatment led to increased emissions of (Z)-3-hexen-1-ol and (Z)-3-hexenyl acetate. tandfonline.com

Ethylene (B1197577) and Auxin: These hormones, best known for their roles in fruit ripening and plant growth, also regulate the metabolism of volatile organic compounds. frontiersin.orgnih.gov In oriental sweet melons, the production of many fatty acid-derived esters, including (E)-2-hexenyl butanoate, coincides with changes in ethylene production rates. ashs.org This indicates that ethylene directly or indirectly regulates the enzymes in the latter stages of the biosynthetic pathway. ashs.org Research on tomato has shown that both ethylene and auxin can affect the volatile profile, suggesting that the interplay between these hormones is crucial for aroma formation. frontiersin.orgnih.gov

Other Signaling Molecules: The induction of GLVs is a complex process involving various signaling events. Upon damage, damage-associated molecular patterns (DAMPs) are generated, which can trigger downstream signaling. frontiersin.org Research on (Z)-3-hexenyl butyrate (HB) has shown that its perception by plant cells initiates several defense signaling events, including the activation of Ca2+ permeable channels and mitogen-activated protein kinases (MAPKs). researchgate.net Interestingly, HB-mediated stomatal closure, a key defense response, was found to be independent of the stress hormone abscisic acid (ABA), highlighting the existence of distinct signaling pathways. oup.comresearchgate.net

Table 2: Hormonal and Signaling Molecule Influences on GLV Biosynthesis

| Molecule | Role in Biosynthesis | Mechanism / Associated Findings | References |

|---|---|---|---|

| Jasmonic Acid (JA) | Major Inducer | Central to herbivore-induced volatile production. Activates transcription of biosynthetic genes. | usp.broup.com |

| Salicylic Acid (SA) | Modulator / Crosstalk | Involved in producing specific volatile blends, often in conjunction with the JA pathway. | oup.comtandfonline.com |

| Ethylene | Regulator | Production of some hexenyl esters coincides with ethylene production rates, especially during fruit ripening. | nih.govashs.org |

| Auxin | Regulator / Crosstalk | Interacts with ethylene to modulate the final volatile profile in fruits. | frontiersin.orgnih.gov |

| Ca2+ Ions / MAPKs | Downstream Signals | Perception of (Z)-3-hexenyl butyrate can activate these signaling cascades to mount defense responses. | researchgate.net |

| Abscisic Acid (ABA) | Independent Pathway | (Z)-3-hexenyl butyrate-mediated stomatal closure is independent of ABA signaling. | oup.comresearchgate.net |

Chemical Synthesis Methodologies and Optimization

Conventional Esterification Routes

Conventional synthesis of esters like Hex-2-enyl butyrate (B1204436) is typically achieved through Fischer esterification, where a carboxylic acid (butyric acid) reacts with an alcohol ((E)-2-hexen-1-ol) in the presence of an acid catalyst.

The acid-catalyzed esterification of a carboxylic acid and an alcohol proceeds via a nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Kinetic studies on analogous short-chain esters, such as ethyl butyrate, have been conducted using ion-exchange resins like Amberlyst 15 as heterogeneous catalysts. researchgate.net These studies often employ pseudo-homogeneous models to describe the reaction kinetics. The data reveals that the reaction is intrinsically controlled, and its rate is significantly influenced by parameters like temperature, catalyst loading, and the molar ratio of reactants. researchgate.net For the esterification of butyric acid with ethanol, the activation energy was determined to be 30 kJ/mol. researchgate.net Kinetic models for similar lipase-catalyzed reactions have been described by a Ping-Pong Bi-Bi mechanism, where competitive inhibition by both the acid and ester substrates can occur. nih.govmdpi.com

Table 1: Influence of Molar Ratio and Temperature on Butyric Acid Conversion Data adapted from kinetic studies of ethyl butyrate synthesis. researchgate.net

| Temperature (K) | Molar Ratio (Ethanol:Butyric Acid) | Catalyst Loading ( kg/m ³) | Conversion of Butyric Acid (%) |

| 328.15 | 2 | 24.4 | 45 |

| 338.15 | 2 | 24.4 | 55 |

| 348.15 | 2 | 24.4 | 62 |

| 348.15 | 1 | 24.4 | 58 |

| 348.15 | 4 | 24.4 | 68 |

Esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back toward the reactants, reducing the final ester yield. The choice of solvent is crucial for managing this equilibrium. Using a nonpolar organic solvent that is immiscible with water, such as hexane (B92381) or heptane, allows for the continuous removal of water through methods like a Dean-Stark apparatus, thereby shifting the equilibrium towards the product side. researchgate.net

The solvent's properties also impact reaction rates and catalyst stability, particularly in enzymatic systems. The partition coefficient (log P) of a solvent, which describes its hydrophobicity, is a key factor. Solvents with very low log P values, such as tert-butanol (B103910) and 2-propanol, have shown high conversion rates in some acylation reactions. researchgate.net However, an excess of polar solvents can also lead to enzyme inactivation. The presence of a nonpolar solvent can also increase the solubility of substrates and products and may reduce the damaging effects of acids on the enzyme's active site. researchgate.net

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as harsh reaction conditions and environmental concerns, advanced synthetic strategies are being explored. These include enzymatic synthesis, microwave assistance, and the use of novel catalysts like ionic liquids.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for ester synthesis. nih.gov Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze esterification and transesterification reactions. nih.govuni-greifswald.de

Research into the synthesis of hexyl butyrate, a structurally similar ester, has demonstrated the high efficiency of lipase (B570770) from Candida rugosa (CRL). nih.gov To enhance stability and allow for reuse, enzymes are often immobilized on solid supports. CRL immobilized on the macroporous resin Diaion HP-20 has been shown to retain 60% of its initial activity after ten reaction cycles. nih.gov The optimization of reaction parameters is critical for maximizing yield. Studies using a Box-Behnken design have identified optimal conditions for hexyl butyrate synthesis, achieving conversions of over 90%. nih.gov

Table 2: Optimized Conditions for Enzymatic Synthesis of Hexyl Butyrate Data from studies on Candida rugosa lipase immobilized on Diaion HP 20. nih.gov

| Reaction Time (min) | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Biocatalyst Conc. (%) | Max. Conversion (%) |

| 60 | 47.25 | 1:1.4 | 17.65 | 90.8 |

| 180 | 59.50 | 1:2.0 | 15.80 | 94.5 |

| 480 | 47.00 | 1:2.0 | 16.90 | 95.01 |

Microwave-assisted synthesis is an energy-efficient technology that can dramatically reduce reaction times compared to conventional heating. nih.gov The application of microwave irradiation to enzymatic esterification has been shown to produce high conversions in minutes rather than hours. nih.govnih.gov

In the synthesis of emollients like isopropyl myristate and isopropyl palmitate, microwave assistance achieved maximum conversions of over 94% in just one minute. nih.gov Similarly, the microwave-assisted synthesis of geranyl butyrate reached 98% conversion. nih.gov The efficiency of the reaction is dependent on parameters such as microwave power, substrate molar ratio, and catalyst concentration. nih.gov An optimal microwave power can maximize conversion, while excessive power may lead to enzyme denaturation. nih.gov This method not only accelerates the reaction but also significantly reduces energy consumption. nih.gov

Table 3: Effect of Microwave Power on Ester Conversion Data from microwave-assisted enzymatic synthesis of Isopropyl Myristate (IPM) and Isopropyl Palmitate (IPP). nih.gov

| Microwave Power (%) | IPM Conversion (%) | IPP Conversion (%) |

| 10 | 85.2 ± 1.1 | 82.5 ± 0.5 |

| 20 | 94.6 ± 1.5 | 94.1 ± 0.2 |

| 30 | 90.1 ± 0.8 | 88.7 ± 1.3 |

| 40 | 88.5 ± 1.2 | 86.4 ± 0.9 |

| 50 | 86.3 ± 0.9 | 84.2 ± 1.1 |

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts. mdpi.commtroyal.ca In transesterification reactions, ILs can function as efficient organocatalysts. beilstein-journals.org Their catalytic activity is often attributed to a cooperative mechanism involving dual activation, where the cationic and anionic components of the IL interact with the reactants. beilstein-journals.org

Task-specific ILs, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), have been used as basic catalysts for the synthesis of organic carbonates via transesterification. beilstein-journals.org A key advantage of ILs is their negligible vapor pressure and high thermal stability, which allows for easy separation of products and recycling of the catalyst. scielo.org.za Polymeric ionic liquids (PILs) combine the catalytic properties of ILs with the stability of a polymer backbone, further enhancing their recyclability. scielo.org.za Studies on PILs used for transfer hydrogenation have shown that the catalyst can be recycled multiple times with minimal loss in activity. scielo.org.za This reusability makes ILs a promising option for developing sustainable and cost-effective synthesis processes. mdpi.com

Yield Enhancement and Selectivity Control in Synthesis Research

Advancements in chemical synthesis are centered on maximizing the production of Hex-2-enyl butyrate while controlling the specific isomeric form of the final product. This involves a detailed understanding and manipulation of reaction parameters and catalyst selection.

Process Optimization through Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. The primary objective of RSM is to optimize this response. In the synthesis of esters like Hex-2-enyl butyrate, RSM is employed to identify the ideal reaction conditions that lead to the highest possible yield.

Researchers utilize experimental designs such as the Box-Behnken Design (BBD) or Central Composite Rotatable Design (CCRD) to explore the effects of various parameters on the esterification process. nih.govresearchgate.net These parameters often include reaction temperature, reaction time, enzyme concentration, and the molar ratio of the substrates (alcohol and acid). nih.govftb.com.hr

For instance, in the enzymatic synthesis of a structurally similar ester, hexyl butyrate, RSM was effectively used to optimize the transesterification of hexanol and tributyrin (B1683025) using an immobilized lipase. ftb.com.hr The study evaluated five key factors: reaction time, temperature, enzyme amount, substrate molar ratio, and water content. ftb.com.hr The analysis revealed that reaction time and the amount of enzyme were the most critical variables affecting the percentage of conversion to the desired ester. ftb.com.hr Through this methodology, the optimal conditions were determined to be a reaction time of 8.3 hours, a temperature of 50°C, an enzyme amount of 42.7%, a substrate molar ratio of 1.8:1, and an added water content of 12.6%. ftb.com.hr These conditions resulted in an actual experimental yield of 95.3%, which was very close to the predicted value of 96.2%. ftb.com.hr

Another study focused on the synthesis of hexyl butyrate using Candida rugosa lipase immobilized on Diaion HP 20, also employing a Box-Behnken design. nih.gov This research optimized for biocatalyst concentration, temperature, and the acid-to-alcohol molar ratio to maximize the conversion rate. nih.gov The findings demonstrated that high conversion rates (over 90%) could be achieved under specifically optimized conditions, such as a temperature of 59.5°C, a 1:2 molar ratio, and a 15.8% biocatalyst concentration for a 180-minute reaction, yielding 94.5% conversion. nih.gov

The data below illustrates the typical parameters and optimal values determined through RSM in an enzymatic ester synthesis.

| Parameter | Range Studied | Optimal Value |

|---|---|---|

| Reaction Time (hours) | 2 - 10 | 8.3 |

| Temperature (°C) | 25 - 65 | 50.0 |

| Enzyme Amount (%) | 10 - 50 | 42.7 |

| Substrate Molar Ratio (Tributyrin:Hexanol) | 1:1 - 3:1 | 1.8:1 |

| Added Water (%) | 0 - 20 | 12.6 |

Stereoselective Synthesis of Hex-2-enyl Butyrate Isomers

The "hex-2-enyl" portion of the compound's name indicates the presence of a carbon-carbon double bond starting at the second carbon atom of the hexenyl chain. This double bond can exist in two different geometric configurations: cis (or Z) and trans (or E). These two forms, (Z)-hex-2-enyl butyrate and (E)-hex-2-enyl butyrate, are stereoisomers. chemspider.comthegoodscentscompany.com They possess the same chemical formula and connectivity but differ in the spatial arrangement of atoms, which can lead to distinct organoleptic properties (odor and flavor).

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. In the context of Hex-2-enyl butyrate, the goal is to control the synthesis to produce either the (E) or the (Z) isomer in high purity. This control is highly valued in the flavor and fragrance industry, where the specific aroma profile of a single isomer is often desired.

Enzymatic catalysis, particularly with lipases, is a prominent method for achieving stereoselectivity in ester synthesis. pherobase.com Lipases can exhibit high levels of selectivity for specific substrates and can catalyze reactions under mild conditions, which helps to prevent the formation of unwanted byproducts and isomerization. The choice of the specific lipase, the solvent, and other reaction conditions can influence which isomer is preferentially produced. For example, research on the synthesis of a related compound, (Z)-3-hexen-1-yl butyrate, has been successfully conducted using lipases from Mucor miehei and Candida antarctica. pherobase.com This demonstrates the feasibility of using biocatalysts to achieve high selectivity in the synthesis of specific hexenyl ester isomers.

The objective of a stereoselective synthesis strategy is to maximize the formation of the desired isomer while minimizing the production of the other.

| Isomer | General Structure | Desired Outcome of Stereoselective Synthesis |

|---|---|---|

| (E)-Hex-2-enyl butyrate | Groups are on opposite sides of the double bond | Maximize Yield (>99%) |

| (Z)-Hex-2-enyl butyrate | Groups are on the same side of the double bond | Minimize Yield (<1%) |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating individual volatile compounds from a mixture. For an analyte like Hex-2-enyl butyrate (B1204436), gas chromatography is the method of choice due to the compound's volatility.

Gas Chromatography (GC) and High-Resolution Variants

Gas chromatography (GC) is a primary technique for the analysis of volatile esters, including Hex-2-enyl butyrate. In a typical GC analysis, the volatile sample is injected into a heated inlet, vaporized, and transported by a carrier gas (commonly helium) through a capillary column. uva.nl The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

High-resolution GC, achieved by using long capillary columns (e.g., 30-60 meters) with narrow internal diameters, provides the resolving power necessary to separate isomers and closely related compounds. For instance, the analysis of green leaf volatiles in Nicotiana attenuata utilized a DB-5 column (30m x 0.25mm I.D., 0.25 µm film thickness) to separate compounds including (E)-hex-2-enyl butyrate and (Z)-hex-3-enyl butyrate. uva.nl The selection of the stationary phase, temperature programming, and carrier gas flow rate are critical parameters that are optimized to achieve the desired separation.

Table 1: Example of GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5 capillary column (60 m × 250 μm × 0.25 μm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (High Purity) |

| Oven Program | Initial 40°C (3 min hold), ramp 5°C/min to 80°C, ramp 10°C/min to 160°C (0.5 min hold), ramp 2°C/min to 175°C, ramp 10°C/min to 230°C (7 min hold) |

| Injection Mode | Non-shunt injection |

This table presents a representative set of GC conditions used for the analysis of volatile organic compounds in fruit, which would be suitable for analytes like Hex-2-enyl butyrate. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For exceptionally complex samples such as food aromas and essential oils, one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity. sepsolve.com This technique employs two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.comchemistry-matters.com The modulator traps fractions of effluent from the first column and re-injects them as sharp pulses onto the second, shorter column for a rapid, secondary separation. chemistry-matters.com

The result is a structured, two-dimensional chromatogram that can separate compounds that co-elute in a single-column setup. researchgate.net GC×GC coupled with time-of-flight mass spectrometry (ToFMS) has been successfully used to analyze the volatile composition of strawberries, where (E)-Hex-2-enyl butanoate was identified among 94 compounds. sci-hub.se The superior resolution of GC×GC-ToFMS allows for the detection and identification of minor components that would otherwise be obscured by larger peaks in a standard GC analysis. sci-hub.semdpi.com

Mass Spectrometric Identification and Structural Elucidation

While chromatography separates compounds, mass spectrometry (MS) provides the data needed for identification and structural elucidation by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron ionization is a common ionization technique used in GC-MS. uni-saarland.de Gaseous molecules eluting from the GC column enter the ion source, where they are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M•+). uni-saarland.deruc.dk The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, characteristic fragment ions. uni-saarland.de

The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." For (E)-Hex-2-enyl butyrate, the fragmentation pattern is predictable. The molecular ion (C10H18O2•+) has a nominal mass of 170. The most abundant fragment ion is typically observed at m/z 71, corresponding to the butyryl cation [CH3(CH2)2CO]+, which is a characteristic fragment for butyrate esters. Other significant ions provide further structural information. nih.gov The NIST Chemistry WebBook and other databases contain reference spectra for (E)-Hex-2-enyl butyrate, which can be compared against experimental data for confident identification. nist.gov

Table 2: Principal Mass Spectral Peaks for (E)-Hex-2-enyl butyrate from EI-MS

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 71.0 | 99.99 |

| 43.0 | 60.50 |

| 41.0 | 38.65 |

| 55.0 | 27.80 |

| 67.0 | 23.98 |

Data sourced from PubChem, based on EI-MS analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a more advanced technique that involves multiple stages of mass analysis to increase specificity and provide more detailed structural information. wikipedia.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Hex-2-enyl butyrate at m/z 170) is selected in the first mass analyzer (MS1). This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer (MS2). wikipedia.org

This approach is highly valuable for distinguishing between isomers that might produce very similar full-scan mass spectra. wvu.edu It can also be used for highly sensitive and selective quantification through selected reaction monitoring (SRM), where the instrument is set to monitor a specific transition from a precursor ion to a product ion. While specific MS/MS studies on Hex-2-enyl butyrate are not widely published, the technique is frequently applied to the analysis of related green leaf volatiles and other flavor compounds for unambiguous identification in complex matrices. uva.nlresearchgate.net

GC-MS with Retention Time Locking for Definitive Identification

A significant challenge in chromatography is the slight variation in retention times between different instruments and over time, which can complicate compound identification based on retention time alone. Retention Time Locking (RTL) is a methodology that adjusts the carrier gas pressure to force a specific, user-chosen compound (a "locking" compound) to elute at a constant, predetermined time. gcms.cz

By locking the method, the retention times of all other compounds in the analysis, including Hex-2-enyl butyrate, become highly reproducible across different GC-MS systems and laboratories. gcms.cznih.gov This allows for the creation of reliable retention time databases. Regulatory methods for the analysis of feed additives explicitly list GC-MS with Retention Time Locking (GC-MS-RTL) for the determination of Hex-2-enyl butyrate, underscoring its role in providing definitive identification for quality control and official control purposes. nih.govlegislation.gov.ukeuropa.eu

Spectroscopic Characterization in Researchhmdb.ca

Spectroscopic techniques are fundamental in the unambiguous identification and structural elucidation of volatile compounds like hex-2-enyl butyrate. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular structure and functional groups present in the molecule. nih.govgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationhmdb.ca

NMR spectroscopy is an indispensable tool for confirming the precise atomic connectivity of hex-2-enyl butyrate, distinguishing it from its isomers. fao.org Both ¹H and ¹³C NMR provide unique insights into the molecule's framework.

¹H NMR Spectroscopy: Proton NMR reveals the number of different types of protons and their neighboring environments. In (E)-hex-2-enyl butyrate, the protons on the carbon-carbon double bond (C=C) are expected to show characteristic chemical shifts in the olefinic region (typically 5-6 ppm). The protons on the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) are deshielded and appear further downfield, while the protons of the butyl and hexenyl alkyl chains appear in the upfield region. chegg.com

¹³C NMR Spectroscopy: Carbon NMR provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the ester group is highly deshielded and gives a signal at the low-field end of the spectrum (around 170 ppm). The carbons of the C=C double bond also have characteristic shifts, and the remaining aliphatic carbons can be assigned based on their electronic environment. nih.govchegg.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as a key identification test for trans-2-hexenyl butyrate. fao.orgfao.org

Interactive Data Table: Predicted NMR Data for (E)-Hex-2-enyl butyrate The following table outlines the predicted chemical shifts for the hydrogen and carbon atoms in the (E)-hex-2-enyl butyrate structure.

| Atom Type | Predicted Chemical Shift (ppm) | Structural Assignment |

| ¹³C NMR | ~173 | Carbonyl (C=O) |

| ¹³C NMR | ~135 | Olefinic C-H |

| ¹³C NMR | ~124 | Olefinic C-H |

| ¹³C NMR | ~65 | Methylene (-O-CH₂) |

| ¹³C NMR | ~36 | Methylene (-CH₂-C=O) |

| ¹³C NMR | ~32 | Methylene (-CH₂-CH=) |

| ¹³C NMR | ~22 | Methylene (-CH₂-CH₃) |

| ¹³C NMR | ~19 | Methylene (-CH₂-CH₂-C=O) |

| ¹³C NMR | ~14 | Methyl (-CH₃) |

| ¹³C NMR | ~13 | Methyl (-CH₃) |

| ¹H NMR | ~5.7 | Olefinic Proton |

| ¹H NMR | ~5.5 | Olefinic Proton |

| ¹H NMR | ~4.5 | Methylene Protons (-O-CH₂) |

| ¹H NMR | ~2.2 | Methylene Protons (-CH₂-C=O) |

| ¹H NMR | ~2.0 | Methylene Protons (-CH₂-CH=) |

| ¹H NMR | ~1.6 | Methylene Protons (-CH₂-CH₂-C=O) |

| ¹H NMR | ~1.4 | Methylene Protons (-CH₂-CH₃) |

| ¹H NMR | ~0.9 | Methyl Protons (-CH₃) |

| ¹H NMR | ~0.9 | Methyl Protons (-CH₃) |

Note: The data presented are typical predicted values and may vary slightly based on the solvent and experimental conditions. chegg.comhmdb.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Analysishmdb.ca

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule based on their vibrational frequencies. google.com

Infrared (IR) Spectroscopy: For hex-2-enyl butyrate, the most prominent absorption band in the IR spectrum is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. Other key absorbances include the C=C stretch from the hexenyl chain (around 1650-1670 cm⁻¹) and the C-O single bond stretches in the 1000-1300 cm⁻¹ region. The spectrum for trans-2-hexenyl butyrate is available in spectral databases. nih.gov

Raman Spectroscopy: Raman spectroscopy also detects these vibrations. The C=C double bond stretch often provides a strong signal in Raman spectra. The technique can be particularly useful for analyzing samples in aqueous matrices, where water's strong IR absorption can be problematic. google.com Spectral data for hex-2-enyl butyrate is available from various sources, including John Wiley & Sons, Inc. nih.gov

Interactive Data Table: Key Vibrational Frequencies for (E)-Hex-2-enyl butyrate

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| C=O | Stretch | 1735 - 1750 (Strong) | 1735 - 1750 (Medium) |

| C=C | Stretch | 1650 - 1670 (Variable) | 1650 - 1670 (Strong) |

| C-O | Stretch | 1000 - 1300 (Strong) | 1000 - 1300 (Weak) |

| C-H (sp²) | Stretch | 3010 - 3095 (Medium) | 3010 - 3095 (Medium) |

| C-H (sp³) | Stretch | 2850 - 2960 (Medium-Strong) | 2850 - 2960 (Strong) |

Source: General spectroscopic principles and data from PubChem. nih.gov

Sample Preparation and Extraction Methodologies for Diverse Matrices

The analysis of hex-2-enyl butyrate, a volatile organic compound (VOC), from complex samples like fruits or leaves requires efficient extraction and concentration methods before instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS). nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Techniquesfao.orgnih.govsci-hub.sechemicalbook.com

HS-SPME is a widely used, solvent-free technique for extracting VOCs from a sample's headspace. researchgate.net A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the heated injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

Research on strawberry and Rosa roxburghii fruit volatiles has successfully employed HS-SPME. nih.govsci-hub.se For esters like hex-2-enyl butanoate, a common and effective fiber coating is polydimethylsiloxane/divinylbenzene (PDMS/DVB). sci-hub.se Optimization of parameters such as extraction temperature (e.g., 60 °C) and time (e.g., 30 minutes) is crucial to ensure a representative profile of the volatiles is captured, balancing the extraction of both highly volatile and less volatile compounds. sci-hub.se This method is valued for its speed, simplicity, and automation capabilities. nih.gov Studies on Acer saccharum (sugar maple) leaves have also utilized HS-SPME to characterize the volatilome, identifying compounds including isomers of hexenyl butyrate. researchgate.net

Dynamic Headspace Collection and Trapping Systems

Dynamic headspace analysis, also known as purge-and-trap, is another powerful technique for collecting volatile compounds. In this method, a purified inert gas is passed through or over the sample, stripping the volatile compounds from the matrix. The gas stream is then directed through a trap containing an adsorbent material, such as Super Q, which retains the compounds of interest. usda.gov

The trapped analytes are subsequently desorbed, typically by heating the trap (thermal desorption), and introduced into a GC system for separation and identification. science.gov This method was effectively used to isolate and identify aroma compounds, including various aliphatic esters, from fresh strawberries. usda.gov The "push-pull" apparatus is one configuration for this type of sampling, allowing for the controlled collection of headspace volatiles from samples like quartered fruit placed in specialized chambers. usda.gov Dynamic headspace systems are highly effective for trapping a wide range of volatiles released by a sample over time.

Chemical Reactivity and Transformation Studies

Hydrolysis Kinetics and Mechanisms under Varied Conditions

The hydrolysis of Hex-2-enyl butyrate (B1204436) involves the cleavage of its ester bond to yield 2-hexen-1-ol and butyric acid. This reaction is a fundamental degradation pathway for esters. The kinetics and mechanism of this process are highly dependent on the reaction conditions, particularly the pH of the medium.

kobs = kA[H+] + kN + kB[OH-]

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In neutral conditions, water itself acts as the nucleophile in a slower reaction. Under basic conditions, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster reaction rate. science.gov This base-catalyzed pathway, known as saponification, typically proceeds to completion. epa.gov

Table 1: General Principles of Ester Hydrolysis Rate under Varied pH

| pH Condition | Dominant Mechanism | General Rate | Products |

| Acidic (pH < 5) | Acid-Catalyzed | Moderate | 2-Hexen-1-ol + Butyric Acid |

| Neutral (pH ~7) | Neutral Hydrolysis | Very Slow | 2-Hexen-1-ol + Butyric Acid |

| Basic (pH > 8) | Base-Catalyzed (Saponification) | Fast to Very Fast | 2-Hexen-1-ol + Butyrate Salt |

Oxidation Reactions and Degradation Product Analysis

The carbon-carbon double bond in the hexenyl moiety of Hex-2-enyl butyrate is susceptible to oxidation. Autoxidation, a spontaneous reaction with molecular oxygen, is a common pathway for unsaturated compounds and proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. pan.olsztyn.pl

The initiation involves the abstraction of a hydrogen atom from an allylic position (the CH₂ group adjacent to the double bond), which is the most susceptible site. pan.olsztyn.pl This forms an alkyl radical, which then reacts with oxygen to form a peroxy radical. The peroxy radical can abstract a hydrogen from another unsaturated ester molecule, propagating the chain reaction and forming a hydroperoxide, which is the primary oxidation product. pan.olsztyn.plew-nutrition.com

These hydroperoxides are unstable and decompose, especially when exposed to heat or light, to form a complex mixture of secondary degradation products. pan.olsztyn.plscirp.org The decomposition involves the formation of highly reactive peroxy and alkoxy radicals, which can initiate further oxidation. pan.olsztyn.pl Cleavage at the double bond site leads to the formation of various volatile and non-volatile compounds that can significantly alter the chemical profile of the substance.

Table 2: Potential Degradation Products from the Oxidation of Hex-2-enyl butyrate

| Class of Product | Specific Examples |

| Aldehydes | Hexanal, Butanal, Propanal, Pentanal pan.olsztyn.plscirp.org |

| Ketones | Various keto-esters pan.olsztyn.pl |

| Alcohols | 2-Hexen-1-ol scirp.org |

| Carboxylic Acids | Butyric Acid scirp.org |

| Other Compounds | Epoxides, Hydroperoxy epoxides, Dihydroperoxides pan.olsztyn.pl |

The specific mixture of products depends heavily on the oxidation conditions, such as temperature, presence of light, and catalysts. ew-nutrition.commdpi.com

Reduction Pathways and Derived Compound Synthesis

The ester functional group of Hex-2-enyl butyrate can be reduced to alcohols. The choice of reducing agent determines the reaction's efficiency and selectivity.

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent that typically does not reduce esters under standard conditions. quora.com However, its reactivity can be enhanced. For instance, using NaBH₄ in a methanol (B129727) system or in refluxing THF can facilitate the reduction of esters to alcohols. wikipedia.orgresearchgate.net The addition of Lewis acids or metal salts, such as cerium chloride (CeCl₃), bismuth chloride (BiCl₃), or lithium chloride (LiCl), can also activate the ester carbonyl group, making it susceptible to reduction by NaBH₄. wikipedia.orgtandfonline.comresearchgate.net It is noteworthy that for α,β-unsaturated esters, NaBH₄ can sometimes lead to the 1,4-reduction of the carbon-carbon double bond, although 1,2-reduction of the carbonyl can be favored by using additives like CeCl₃ in what is known as the Luche reduction. wikipedia.org

Table 3: Summary of Reagents for the Reduction of Hex-2-enyl Butyrate

| Reagent(s) | Reactivity towards Ester | Primary Products | Notes |

| LiAlH₄ | High | 2-Hexen-1-ol + 1-Butanol | Strong, non-selective reducing agent. chemca.inucalgary.ca |

| NaBH₄ | Very Low/Ineffective | No reaction | Mild reducing agent under standard conditions. quora.com |

| NaBH₄ / Methanol | Moderate | 2-Hexen-1-ol + 1-Butanol | Methanol enhances the reactivity of NaBH₄. wikipedia.org |

| NaBH₄ + Lewis Acid (e.g., CeCl₃, BiCl₃) | Moderate to High | 2-Hexen-1-ol + 1-Butanol | Lewis acid activates the ester carbonyl group. wikipedia.orgtandfonline.com |

Ecological and Biological Roles Non Clinical Focus

Role in Plant Volatile Emissions and Chemical Ecology

Hex-2-enyl butyrate (B1204436) is a member of the green leaf volatiles (GLVs) family, a group of C6 compounds released by plants upon tissue damage. nih.govbiorxiv.org These volatiles are not merely byproducts of damage but are active signaling molecules with diverse ecological functions.

Hex-2-enyl butyrate is a naturally occurring ester that contributes significantly to the characteristic aroma of numerous fruits and plant leaves. arogreen.comdeascal.com Its scent is often described as fresh, green, and fruity, with buttery or creamy undertones. arogreen.comperfumersworld.com This compound, particularly the cis-3-hexenyl isomer, is valued for its ability to impart fresh fruit character to a wide range of flavors. firmenich.com

The presence of Hex-2-enyl butyrate has been identified in a variety of plants, where it helps to define their unique scent profiles. For instance, it is a component of the aroma of apples, strawberries, pears, passion fruit, and citrus fruits like oranges. deascal.comfirmenich.comthegoodscentscompany.comnih.govperflavory.com In tea, particularly black and white teas, isomers of hexenyl butyrate are important contributors to the final fruity aroma, although their concentrations can change during processing steps like fermentation. mdpi.comresearchgate.netfrontiersin.orgnih.gov The compound is also found naturally in almonds and peanuts. firmenich.comaroraaromatics.com

Below is a table summarizing the contribution of Hex-2-enyl butyrate to the aroma of various plants.

| Plant | Aroma Contribution | Relevant Isomer(s) |

| Strawberries | Adds fresh, green, and fruity notes. thegoodscentscompany.comperflavory.comperfumerflavorist.com | (Z)-3-Hexenyl butyrate firmenich.comperflavory.com |

| Tea | Contributes to the fruity and sweet aroma of black and white teas. mdpi.comresearchgate.netfrontiersin.orgthegoodscentscompany.com | (Z)-3-Hexenyl butyrate, (E)-3-Hexenyl butyrate mdpi.comfrontiersin.org |

| Pears | Imparts a buttery ripeness and fresh fruit flesh notes. thegoodscentscompany.comperflavory.comperfumerflavorist.com | (Z)-3-Hexenyl butyrate perflavory.com |

| Almonds | Contributes to the overall nutty and fruity aroma profile. firmenich.comaroraaromatics.com | Not specified in sources. |

| Peanuts | Part of the complex aroma profile. firmenich.com | Not specified in sources. |

| Apples | Adds nice apple flesh notes. thegoodscentscompany.comnih.govperflavory.com | (Z)-3-Hexenyl butyrate perflavory.com |

| Passion Fruit | Contributes to the characteristic fruity aroma. firmenich.comredalyc.org | Hexyl butyrate redalyc.org |

Plants are not passive victims of herbivory. In response to feeding by insects, many plants release a specific blend of volatile organic compounds, including Hex-2-enyl butyrate. These emissions serve as a form of chemical defense, both directly and indirectly. Research on cotton seedlings (Gossypium hirsutum) demonstrated that after being fed upon by corn earworm caterpillars (Helicoverpa zea), the plants significantly increased their emission of several compounds, including (Z)-3-hexenyl butyrate and (E)-2-hexenyl butyrate. nih.govresearchgate.net This induced response, which occurs hours after the initial damage, suggests an augmentation of the plant's constitutive defenses. nih.govresearchgate.net

These herbivore-induced volatiles can act as a distress signal, attracting the natural enemies of the feeding herbivores, such as parasitic wasps or predators. nih.govresearchgate.net Furthermore, some plants, like the lima bean (Phaseolus lunatus), increase their production of extrafloral nectar in response to (Z)-3-hexenyl butyrate, which can attract ants and other arthropods that provide protection against herbivores. oup.com The isomeric composition of green leaf volatiles can also carry specific information; for instance, the conversion of (Z)-3- to (E)-2-isomers by herbivore oral secretions can alert predatory insects to the presence of their prey. nih.gov

Table of Research Findings on Herbivore-Induced Hex-2-enyl butyrate Production

| Plant Species | Herbivore | Induced Compound(s) | Observed Effect |

|---|---|---|---|

| Cotton (Gossypium hirsutum) | Corn earworm (Helicoverpa zea) | (Z)-3-hexenyl butyrate, (E)-2-hexenyl butyrate | Significant increase in emission 16-19 hours after feeding began. nih.govresearchgate.net |

Hex-2-enyl butyrate, specifically the (Z)-3-hexenyl butyrate isomer (HB), has been identified as a key signaling molecule in plant defense against pathogens. biotech-spain.comnih.gov Plants release this volatile compound in response to biotic stress, and its application can enhance resistance to certain diseases. plantbiologyconference.com A primary mechanism for this defense is the induction of stomatal closure. biotech-spain.commdpi.com Stomata, small pores on the leaf surface, are primary entry points for many bacterial and fungal pathogens. nih.govnih.gov

Research has shown that tomato plants (Solanum lycopersicum) emit esters of (Z)-3-hexenol, including HB, when infected with an avirulent strain of the bacterium Pseudomonas syringae. plantbiologyconference.com Exogenous application of HB to tomato plants was found to cause stomata to close, thereby protecting them from infection by P. syringae and increasing their resistance. biorxiv.orgbiotech-spain.comfrontiersin.org This HB-mediated stomatal closure is not limited to tomatoes; it has been observed in a wide range of plant species, including corn, alfalfa, citrus, and tobacco. biotech-spain.complantbiologyconference.com The protective effect of HB has also been demonstrated against the fungus-like oomycete Phytophthora infestans in potato plants under open field conditions. nih.govplantbiologyconference.comhep.com.cn The perception of HB by the plant initiates a cascade of defense signaling events, including the activation of ion channels and the production of reactive oxygen species (ROS), which are crucial for the plant's immune response. nih.govnih.gov

The ability of Hex-2-enyl butyrate to induce stomatal closure is also a critical adaptation for coping with abiotic stress, particularly drought. nih.govnih.gov By closing their stomata, plants can significantly reduce water loss through transpiration, a crucial function during periods of limited water availability. newatlas.com

Studies have demonstrated that tomato plants treated with (Z)-3-hexenyl butyrate (HB) are more tolerant to drought conditions. biotech-spain.comfrontiersin.org In field experiments, regular treatment with HB allowed tomato plants under water-limiting conditions to maintain better water status, which in turn led to an increased number of flowers and ultimately improved the number and size of fruits compared to untreated plants. nih.gov This suggests that HB can act as a natural phytoprotectant, helping to alleviate water stress and sustain agricultural productivity. nih.govhep.com.cn The application of this volatile compound offers a potential strategy for enhancing crop resilience in the face of environmental challenges like drought. biotech-spain.comnewatlas.com

Chemical Communication in Insect Systems

Insects rely heavily on chemical cues to navigate their environment, find food, and locate mates. Hex-2-enyl butyrate serves as an important semiochemical (a chemical involved in communication) in various insect systems.

Insects detect volatile compounds like Hex-2-enyl butyrate using specialized olfactory receptors (ORs) located on their antennae and other sensory organs. mdpi.comresearchgate.net These ORs are transmembrane proteins that, upon binding with a specific odorant, initiate a neural signal. mdpi.com

Several studies have identified specific ORs that respond to Hex-2-enyl butyrate. In the tarnished plant bug (Lygus lineolaris), both (E)-2-hexenyl butyrate and hexyl butyrate elicit strong electroantennogram (EAG) responses, indicating the presence of sensitive olfactory receptors for these compounds. nih.gov In another mirid bug, Apolygus lucorum, the odorant receptor AlucOR77 has been identified as a sex pheromone receptor that recognizes (E)-2-hexenyl butyrate. mdpi.com Similarly, the receptor AlucOR4 in the same species was shown to be highly sensitive to (E)-2-hexenyl butyrate. researchgate.net

Remarkably, olfactory sensing is not confined to the antennae. In the oriental tobacco budworm moth (Helicoverpa assulta), an odorant receptor named HassOR31 is highly expressed in the ovipositor. elifesciences.org Functional studies using a Xenopus oocyte system demonstrated that HassOR31 is strongly activated by (Z)-3-hexenyl butyrate. This finding suggests that female moths use their ovipositors to "smell" the host plant at close range, helping them to select the most suitable site for egg-laying. elifesciences.org

Table of Insect Olfactory Receptor Interactions with Hex-2-enyl butyrate

| Insect Species | Receptor/System | Ligand(s) | Function |

|---|---|---|---|

| Tarnished Plant Bug (Lygus lineolaris) | Antennal Olfactory Receptors | (E)-2-hexenyl butyrate, Hexyl butyrate | Host finding and/or sexual attraction. nih.gov |

| Mirid Bug (Apolygus lucorum) | AlucOR77 | (E)-2-hexenyl butyrate, Hexyl butyrate | Sex pheromone reception. mdpi.com |

| Mirid Bug (Apolygus lucorum) | AlucOR4 | (E)-2-hexenyl butyrate | Sex pheromone reception. researchgate.net |

| Oriental Tobacco Budworm (Helicoverpa assulta) | HassOR31 (in ovipositor) | (Z)-3-hexenyl butyrate | Host plant selection for oviposition. elifesciences.org |

Role as Pheromone Analogues or Kairomones in Insect Behavior

Hex-2-enyl butyrate plays a significant role in the chemical communication of several insect species, acting both as a component of sex pheromones and as a kairomone that can be exploited by other organisms. In certain species of plant bugs from the genus Lygus (Hemiptera: Miridae), (E)-2-hexenyl butyrate is a key component of their sex pheromones. Research has shown that the specific ratio of (E)-2-hexenyl butyrate to another compound, hexyl butyrate, is crucial for species recognition and mating isolation. For instance, in Lygus lineolaris and Lygus elisus, the ratio of hexyl butyrate to (E)-2-hexenyl butyrate is approximately 4:10, whereas in Lygus hesperus, this ratio is reversed to 10:1. dcu.ie This chemical distinction is vital for attracting conspecific males and preventing inter-species mating. Field studies have confirmed that lures containing (E)-2-hexenyl butyrate are essential for attracting males of L. elisus and L. lineolaris. dcu.ie

Beyond its function as a pheromone, which facilitates communication within a species, Hex-2-enyl butyrate also functions as a kairomone. A kairomone is a semiochemical emitted by one organism that benefits a receiving organism of a different species, often to the detriment of the emitter. mdpi.com In this context, predators and parasitoids of herbivorous insects can "eavesdrop" on the pheromones of their prey to locate them. For example, the sex pheromones of mealybugs, which are used to attract mates, can also attract their natural enemies, such as the parasitoid wasp Anagyrus pseudococci. oup.com While direct studies on Hex-2-enyl butyrate attracting specific predators are detailed, the principle is well-established in chemical ecology. The pheromones of bark beetles, for instance, are known to attract specialist predatory beetles. mdpi.com This phenomenon suggests that the presence of Hex-2-enyl butyrate in the pheromone blend of Lygus bugs could inadvertently signal their location to their own natural enemies, thereby influencing community dynamics and having potential applications in integrated pest management strategies. uni-konstanz.desciepublish.com

Role of (E)-2-Hexenyl Butyrate in Lygus Species Communication

| Insect Species | Role of (E)-2-Hexenyl Butyrate | Key Co-component | Observed Ratio (Hexyl butyrate:(E)-2-Hexenyl butyrate) | Reference |

|---|---|---|---|---|

| Lygus lineolaris (Tarnished Plant Bug) | Essential Sex Pheromone Component | Hexyl butyrate | ~4:10 | dcu.ie |

| Lygus elisus (Pale Legume Bug) | Essential Sex Pheromone Component | Hexyl butyrate | ~4:10 | dcu.ie |

| Lygus hesperus (Western Tarnished Plant Bug) | Minor Sex Pheromone Component | Hexyl butyrate | ~10:1 | dcu.ie |

Secretions from Insect Glands and Their Functions

Hex-2-enyl butyrate is a notable component of the glandular secretions of various insects, particularly within the order Heteroptera (true bugs), where it functions primarily as a defensive chemical. These secretions are produced in specialized exocrine glands, which are typically located on the metathorax in adults and dorsally on the abdomen in nymphs. nih.gov When disturbed, these insects release a pungent fluid containing a mixture of volatile organic compounds, which serves to repel predators.

A specific example is the bug Chrysocoris purpureus (Heteroptera: Pentatomidae), where chemical analysis of the secretions from its abdominal scent glands revealed the presence of trans-hex-2-enyl butyrate. nih.gov In this species, the defensive secretion is a blend of several compounds, including trans-hex-2-enal, n-dodecane, and n-octyl acetate (B1210297), in addition to trans-hex-2-enyl butyrate. nih.gov These compounds are synthesized metabolically within the gland cells and are not derived from the host plants the insects feed on. The primary function of this complex chemical cocktail is defense against predation. nih.gov Similarly, in several species of Lygus plant bugs, both males and females possess large quantities of (E)-2-hexenyl butyrate in their metathoracic glands, which is emitted as a defensive response when agitated. dcu.ie The release of these compounds has been observed to repel attacking ants, demonstrating their effectiveness as a defense mechanism. dcu.ie

Composition of Defensive Secretions Containing Hex-2-enyl Butyrate

| Insect Species | Gland Location | Compound | Other Key Components in Secretion | Primary Function | Reference |

|---|---|---|---|---|---|

| Chrysocoris purpureus | Abdominal Scent Gland (Nymphs) | trans-Hex-2-enyl butyrate | trans-Hex-2-enal, n-Dodecane, n-Octyl acetate | Defense against predators | nih.gov |

| Lygus hesperus | Metathoracic Gland | (E)-2-Hexenyl butyrate | Hexyl butyrate, (E)-4-oxo-2-hexenal | Defense against predators | dcu.ie |

| Lygus lineolaris | Metathoracic Gland | (E)-2-Hexenyl butyrate | Hexyl butyrate, (E)-4-oxo-2-hexenal | Defense against predators | dcu.ie |

| Lygus elisus | Metathoracic Gland | (E)-2-Hexenyl butyrate | Hexyl butyrate, (E)-4-oxo-2-hexenal | Defense against predators | dcu.ie |

Enzymatic Transformations within Biological Systems

Metabolism in Plant Tissues

Hex-2-enyl butyrate is a member of the green leaf volatiles (GLVs), a group of C6 compounds including aldehydes, alcohols, and esters that are synthesized by nearly all vascular plants. oup.com These compounds are typically produced in response to tissue damage, such as that caused by herbivore feeding or mechanical wounding. mdpi.com The biosynthesis of GLVs occurs via the lipoxygenase (LOX) pathway. The process begins with the release of fatty acids, such as linolenic acid, from cell membranes. These fatty acids are then oxygenated by lipoxygenase enzymes to form hydroperoxides. A specific enzyme, hydroperoxide lyase (HPL), cleaves these hydroperoxides to produce C6 aldehydes, primarily (Z)-3-hexenal. researchgate.net

This initial product, (Z)-3-hexenal, can then undergo several enzymatic transformations. It can be isomerized to (E)-2-hexenal, a reaction that can occur spontaneously or be facilitated by an isomerase. researchgate.net In the plant Nicotiana attenuata, herbivory by the caterpillar Manduca sexta introduces an elicitor from its oral secretions that promotes this (Z) to (E) conversion. nih.gov These aldehydes can be further reduced to their corresponding alcohols, (Z)-3-hexen-1-ol and (E)-2-hexen-1-ol, by alcohol dehydrogenases. The final step in the formation of hexenyl esters is the esterification of these alcohols with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). nih.gov Specifically, (E)-2-hexenyl butyrate is formed from the esterification of (E)-2-hexen-1-ol with butyryl-CoA. nih.gov The production of specific esters like (E)-2-hexenyl butyrate is part of a plant's complex defense strategy, as these volatiles can act as airborne signals to prime defenses in other parts of the same plant or in neighboring plants. researchgate.net

Microbial Transformations

While direct studies detailing the microbial transformation of Hex-2-enyl butyrate are limited, the metabolic fate of this compound can be inferred from established microbial biochemical pathways for esters and unsaturated compounds. The primary step in the microbial metabolism of an ester is typically hydrolysis, catalyzed by esterase enzymes, which are widespread among bacteria and fungi. d-nb.info This reaction would cleave Hex-2-enyl butyrate into its constituent parts: hex-2-en-1-ol and butyric acid.

Following hydrolysis, these two products would enter separate metabolic pathways. Butyric acid, a short-chain fatty acid, is readily metabolized by many microorganisms. It can be activated to butyryl-CoA and subsequently enter the beta-oxidation pathway, where it is broken down to acetyl-CoA, which then feeds into the citric acid cycle for energy production.

The metabolism of the unsaturated alcohol, hex-2-en-1-ol, is more complex. Microorganisms possess various strategies for degrading unsaturated compounds. One likely pathway involves the oxidation of the alcohol group to form hex-2-enoic acid. The carbon-carbon double bond may then be saturated by an enoyl-CoA reductase-like enzyme, forming hexanoic acid. nih.gov This saturated fatty acid can then be degraded via the standard beta-oxidation pathway. Alternatively, some microbes have specialized pathways for the degradation of unsaturated fatty acids that can proceed without initial saturation. nih.gov The ability to carry out these transformations is distributed among a wide range of soil and gut microorganisms, which are frequently exposed to plant-derived volatiles and other complex organic molecules. nih.govarxiv.org

Future Research Directions and Emerging Areas

Integrated Omics Approaches for Biosynthesis and Regulation

Future research into the biosynthesis of Hex-2-enyl butyrate (B1204436) will increasingly rely on integrated "omics" approaches to unravel the complex genetic and metabolic pathways responsible for its production in various organisms, particularly plants. While significant strides have been made using single-omics technologies, the integration of genomics, transcriptomics, and metabolomics offers a more holistic understanding. researchgate.net

By combining these data streams, researchers can move beyond identifying individual genes to understanding how entire networks are regulated. For instance, transcriptomics can identify genes that are co-expressed during periods of high Hex-2-enyl butyrate production, while metabolomics can simultaneously measure the abundance of the compound and its precursors. nih.gov This multi-layered approach is crucial for identifying all the enzymes and transcription factors involved in the biosynthetic pathway, from the initial formation of (Z)-3-hexenol and butyric acid to their final esterification.

Time-series data, which captures changes in gene expression and metabolite levels over time, will be particularly valuable for constructing gene regulatory networks (GRNs). researchgate.net These networks can elucidate the complex regulatory events and interactions that control the synthesis of volatile compounds like Hex-2-enyl butyrate in response to developmental cues or environmental stresses.

Table 1: Key Omics Technologies for Hex-2-enyl Butyrate Research

| Omics Field | Application in Hex-2-enyl Butyrate Research | Expected Outcome |

| Genomics | Identification of candidate genes for enzymes (e.g., alcohol acyltransferases) involved in ester formation by sequencing the genomes of producer organisms. | A library of genes potentially responsible for the synthesis of Hex-2-enyl butyrate and related esters. |

| Transcriptomics | Analysis of gene expression patterns under different conditions (e.g., herbivore attack, flowering) to find genes correlated with compound emission. | Identification of specific genes and regulatory elements that are activated during Hex-2-enyl butyrate production. |

| Metabolomics | Profiling of volatile and non-volatile compounds to identify precursors, intermediates, and the final Hex-2-enyl butyrate product. | A complete map of the metabolic pathway leading to Hex-2-enyl butyrate and an understanding of its metabolic context. |

| Integrated Omics | Combining data from all three fields to build comprehensive models of the biosynthetic and regulatory networks. | A systems-level understanding of how the production of Hex-2-enyl butyrate is controlled, enabling targeted genetic engineering. |

Advanced Computational Modeling of Reactivity and Biological Interactions

The application of advanced computational modeling represents a significant frontier in understanding the chemical reactivity and biological interactions of Hex-2-enyl butyrate. These in silico methods provide insights at an atomic level that are often difficult to obtain through experimental means alone.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the mechanisms of key reactions, such as ester hydrolysis or formation. rsc.org These models can predict reaction pathways and activation energies, clarifying how factors like pH and temperature influence the stability and reactivity of Hex-2-enyl butyrate. rsc.orgic.ac.uk Furthermore, kinetic modeling can simulate the thermal decomposition of the ester under various conditions, predicting the formation of potentially harmful byproducts. nih.gov

In the realm of biological interactions, molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how Hex-2-enyl butyrate interacts with specific proteins, such as olfactory receptors in insects or humans. nih.govplos.org By predicting the binding affinity and conformation of the ester within the receptor's binding site, these simulations can help explain the molecular basis of its characteristic fruity-green aroma and its role as a semiochemical. nih.govwikipedia.org This approach can elucidate why even small structural variations among flavor molecules can lead to significant differences in odor perception. nih.gov

Table 2: Computational Modeling Techniques and Their Applications

| Modeling Technique | Research Focus | Potential Insights for Hex-2-enyl Butyrate |

| Quantum Chemical Topology | Predicting reaction rate constants (e.g., hydrolysis) based on the quantum properties of chemical bonds. acs.org | Quantitative structure-activity relationships (QSAR) to predict the environmental fate and stability of the ester. |

| Density Functional Theory (DFT) | Elucidating detailed mechanisms of chemical reactions, such as acid-catalyzed esterification and hydrolysis. rsc.org | Understanding the precise steps and energy requirements for the synthesis and degradation of Hex-2-enyl butyrate. |

| Molecular Docking | Predicting the preferred binding orientation of a ligand (Hex-2-enyl butyrate) to a receptor protein. nih.govplos.org | Identifying key amino acid residues in olfactory receptors that interact with the ester, explaining its specific odor profile. |

| Molecular Dynamics (MD) | Simulating the movement and interaction of the ligand-receptor complex over time to assess binding stability. nih.gov | Determining the stability of hydrogen bonds and the degree of conformational change in the receptor upon binding. |

Green Chemistry and Sustainable Production Methodologies

Future research will increasingly focus on developing green and sustainable methods for the production of Hex-2-enyl butyrate, moving away from traditional chemical synthesis that may rely on harsh conditions or environmentally harmful reagents. The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable feedstocks, provide a framework for this innovation.

One promising avenue is the use of biocatalysis, employing isolated enzymes (such as lipases or esterases) or whole-cell systems to catalyze the esterification of bio-derived hexenol and butyric acid. This approach offers high specificity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods.

Furthermore, the development of reactive distillation processes, where the chemical reaction and separation of products occur in a single unit, can significantly improve efficiency. researchgate.net This technique can lead to higher yields, reduced energy consumption, and lower capital costs. researchgate.net The focus will be on using heterogeneous catalysts that can be easily recovered and reused, further minimizing waste.

Development of Novel Analytical Platforms for Detection and Quantification

While gas chromatography-mass spectrometry (GC-MS) is the established method for analyzing volatile compounds like Hex-2-enyl butyrate, future research will focus on developing novel analytical platforms that offer faster, more portable, and real-time detection. frontiersin.orgresearchgate.net

Electronic nose (E-nose) technology is a particularly promising area. nih.gov These devices use an array of gas sensors to generate a characteristic "fingerprint" of a complex aroma, allowing for rapid and non-destructive quality assessment in food and fragrance applications. researchgate.netresearchgate.net Future E-noses, enhanced with artificial intelligence and machine learning algorithms, will offer even greater accuracy in identifying and quantifying specific volatiles within a mixture. mdpi.com

Another emerging area is the development of biosensors for ester detection. These devices integrate a biological recognition element, such as an esterase enzyme, with a transducer to convert the biochemical reaction into a measurable signal. nih.govacs.org Amperometric or fluorescent biosensors could provide highly sensitive and selective detection of Hex-2-enyl butyrate in various matrices, from food samples to environmental monitoring. nih.goveuropa.eu Additionally, advanced direct injection mass spectrometry techniques like proton-transfer-reaction mass spectrometry (PTR-MS) and selected ion-flow-tube mass spectrometry (SIFT-MS) enable real-time monitoring of volatile emissions without extensive sample preparation. azom.com

Table 3: Comparison of Traditional and Novel Analytical Platforms

| Analytical Platform | Principle | Advantages for Hex-2-enyl Butyrate Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatiles based on boiling point and polarity, followed by mass-based identification. | High sensitivity and specificity; robust identification capabilities. frontiersin.org |

| Electronic Nose (E-nose) | An array of chemical sensors provides an "odor fingerprint" of a sample's headspace. nih.gov | Rapid, non-destructive, portable, suitable for real-time quality control. researchgate.netmdpi.com |

| Biosensors (Esterase-based) | An immobilized enzyme reacts specifically with the target ester, generating an electrical or optical signal. nih.govnih.gov | High selectivity and sensitivity; potential for miniaturization and use in food safety applications. europa.eu |

| Direct Injection Mass Spectrometry (e.g., PTR-MS) | Soft chemical ionization allows for real-time detection and quantification of VOCs directly from the air. azom.com | Real-time monitoring of emissions from biological systems (e.g., plants) without sample pre-treatment. |

Elucidation of Broader Ecological Network Interactions

The role of Hex-2-enyl butyrate extends beyond its flavor and fragrance properties into the complex web of ecological interactions. As a C6 "green leaf volatile" (GLV) ester, it is part of a chemical language used by plants to communicate with their environment. nih.govresearchgate.net Future research aims to understand the broader ecological networks in which this compound participates.

Studies have shown that GLVs are emitted by plants in response to herbivory and can act as powerful signaling molecules. nih.govnih.gov They can attract natural enemies of the attacking herbivores (an indirect defense) and can also serve as airborne signals to prime the defenses of neighboring plants. nih.govnih.gov A patent has highlighted the potential use of (Z)-3-hexenyl esters, including the butyrate, to stimulate the natural defense mechanisms of agricultural crops against pests. csic.es

Furthermore, volatile organic compounds (VOCs) mediate a vast range of interactions, influencing microbial communities in the soil and rhizosphere, and guiding the behavior of pollinators. nih.govresearchgate.netmdpi.com Understanding how Hex-2-enyl butyrate fits into this network of "info-chemicals" is a key future challenge. This involves studying its effects not just on single species but on entire communities and trophic levels, from microorganisms to insects and other plants. psu.educabidigitallibrary.org

Q & A

Basic Research Questions

Q. What methodologies are employed for the microbial synthesis of Hex-2-enyl butyrate in engineered systems?

- Methodological Answer : Engineered E. coli consortia are used to segrate metabolic pathways. For example, a butyrate-producing strain (e.g., EB243ΔadhE2::yciAh) and a butanol-producing strain (EB243) are co-cultured in a one-pot fermentation system with M9Y medium. Lipase (e.g., LCS) is added to catalyze esterification. Key parameters include strain inoculation ratios (e.g., 1:4 butyrate:butanol strains) and aerobic conditions (0.5 vvm aeration) to balance oxygen demands .

Q. How is Hex-2-enyl butyrate quantified in microbial fermentation broths?

- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) with a DB-5 ms column (30 m length, 0.25 mm ID) and helium carrier gas (1 mL/min) is standard. The temperature gradient starts at 100°C, rising to 250°C at 20°C/min. Butyrate and butanol are quantified via HPLC using an HPX-87H column, while residual glucose is monitored spectrophotometrically .

Q. What genetic modifications enhance butyrate production in microbial hosts?

- Methodological Answer : Knocking out adhE2 (to block butanol synthesis) and integrating thioesterase genes (e.g., yciAh from Haemophilus influenzae) redirect butyryl-CoA toward butyrate. CRISPR/Cas9 is used for chromosomal edits, validated via PCR and sequencing .

Advanced Research Questions

Q. How do oxygen requirements create metabolic conflicts in co-cultured systems for ester biosynthesis?

- Methodological Answer : Butyrate production in E. coli requires aerobic conditions for NADH recycling, while butanol synthesis thrives anaerobically. A 1:4 strain ratio under moderate aeration (0.5 vvm) balances these needs, achieving 7.2 g/L butyl butyrate. However, residual butyrate (7.1 g/L) and low butanol (1 g/L) indicate substrate imbalance .